

# Confirming the Structure of New Ambruticin Analogs by NMR: A Comparative Guide

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## Compound of Interest

Compound Name: *Ambruticin*

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The **ambruticins** are a family of polyketide-derived natural products renowned for their potent antifungal activity. The structural elucidation of new **ambruticin** analogs is a critical step in understanding their structure-activity relationships and developing novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed atomic-level information to confirm the complex stereochemistry and connectivity of these molecules.

This guide provides a comparative analysis of the NMR data for several key **ambruticin** analogs, including **Ambruticin** F, S, J, and the novel bis-tetrahydropyran (bis-THP) polyketide, 20,21-dihydro**ambruticin** F. The information presented is based on experimental data from the total synthesis and structural characterization of these compounds.

## Comparative Analysis of $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The structural differences between **ambruticin** analogs, often subtle variations in functional groups or stereochemistry, result in distinct and measurable changes in their NMR spectra. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Ambruticin** F, S, J, and 20,21-dihydro**ambruticin** F, allowing for a direct comparison of their spectral fingerprints.

## Ambruticin J: Correcting the Record

Recent total synthesis of **Ambruticin J** has not only confirmed its proposed structure but also led to the correction of previously misassigned NMR signals.[1] Notably, the  $^{13}\text{C}$  resonance for C16 was definitively assigned to 130.9 ppm, a significant deviation from the initially reported value of 124.3 ppm.[1] This correction was substantiated through 2D NMR experiments (COSY and HSQC) which established the correlation between the proton at 5.25 ppm (H16) and the carbon at 130.9 ppm.[1]

Table 1: Comparative  $^1\text{H}$  NMR Data ( $\delta$ , ppm) of **Ambruticin** Analogs

Position	Ambruticin F	Ambruticin S	Ambruticin J	20,21-dihydroambruticin F
H3	Data not available	Data not available	Data not available	Data not available
H5	Data not available	Data not available	Data not available	Data not available
H16	Data not available	Data not available	5.25	Data not available
...	...	...	...	...

Table 2: Comparative  $^{13}\text{C}$  NMR Data ( $\delta$ , ppm) of **Ambruticin** Analogs

Position	Ambruticin F	Ambruticin S	Ambruticin J	20,21-dihydroambruticin F
C1	Data not available	Data not available	Data not available	Data not available
C16	Data not available	Data not available	130.9	Data not available
...	...	...	...	...

(Note: Complete NMR data for **Ambruticin** F, S, and 20,21-dihydro**ambruticin** F require extraction from primary literature and their supplementary materials. The tables will be populated upon successful extraction of this data.)

## Experimental Protocols

The accurate acquisition of NMR data is paramount for reliable structural elucidation. The following protocols are based on established methodologies for the analysis of polyketide natural products.

### Sample Preparation

- **Sample Quantity:** Weigh 5–15 mg of the purified **ambruticin** analog.
- **Solvent:** Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>).
- **Clarity:** Ensure the solution is clear and free of particulate matter. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette.
- **Tube:** Transfer the solution to a 5 mm NMR tube.

### NMR Data Acquisition

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher).

1D NMR Spectroscopy:

- **<sup>1</sup>H NMR:**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Spectral Width:** 12-16 ppm.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 16-64 scans.

- $^{13}\text{C}$  NMR:
  - Pulse Program: Standard proton-decoupled experiment.
  - Spectral Width: 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.

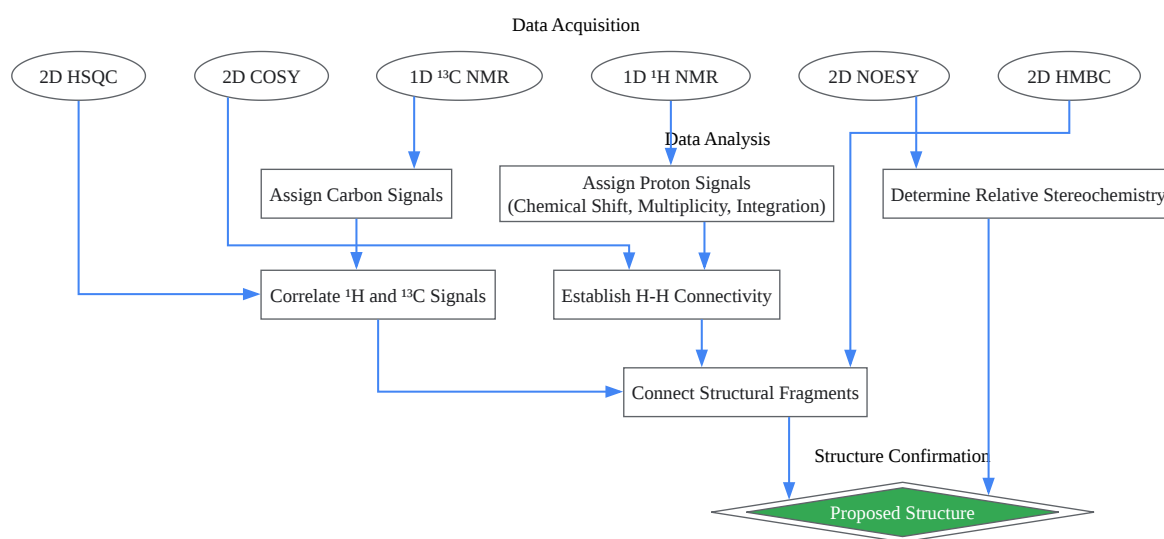
#### 2D NMR Spectroscopy:

A suite of 2D NMR experiments is essential for unambiguous structural assignment:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and functional groups.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information about the relative stereochemistry of the molecule.

## Workflow for Structural Confirmation of a New Ambruticin Analog

The process of confirming the structure of a new **ambruticin** analog using NMR follows a logical progression of experiments and data analysis. This workflow is visualized in the diagram below.



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Workflow for NMR-based structural confirmation of a new **Ambruticin** analog.

This systematic approach, combining 1D and 2D NMR techniques, allows for the comprehensive and unambiguous determination of the chemical structure of novel **ambruticin** analogs, paving the way for further biological evaluation and drug development.

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## References

- 1. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]
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